(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is an organic compound with a complex structure that includes a benzodioxin ring substituted with ethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of Fluorine Atoms: The difluoro groups are introduced via electrophilic fluorination. This step often requires the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethyl Substitution: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
(2-Ethyl-5,8-dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine: Similar structure but with chlorine atoms instead of fluorine.
(2-Methyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
The unique combination of ethyl and difluoro substituents in (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in specific applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
(3-ethyl-5,8-difluoro-2H-1,4-benzodioxin-3-yl)methanamine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-11(5-14)6-15-9-7(12)3-4-8(13)10(9)16-11/h3-4H,2,5-6,14H2,1H3 |
InChI Key |
JRRHDHASNALZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=C(C=CC(=C2O1)F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.